Oxazepam acetate

Vue d'ensemble

Description

L'acétate d'oxazépam est un dérivé de l'oxazépam, une benzodiazépine utilisée principalement pour ses propriétés anxiolytiques et sédatives. Les benzodiazépines sont une classe de médicaments psychoactifs connus pour leurs effets calmants. L'acétate d'oxazépam est caractérisé par l'ajout d'un groupe acétate à la molécule d'oxazépam, ce qui peut influencer ses propriétés pharmacocinétiques et potentiellement ses applications thérapeutiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La préparation de l'acétate d'oxazépam implique généralement l'acylation de l'oxazépam. Une méthode courante comprend la réaction de l'oxazépam avec l'anhydride acétique en présence d'un solvant polaire aprotique. La réaction est effectuée sous l'effet de la chaleur, suivie d'un refroidissement et d'une séparation du produit .

Méthodes de production industrielle

Pour la production industrielle, le processus est mis à l'échelle pour garantir un rendement élevé et une rentabilité. La méthode implique l'utilisation d'anhydride acétique et d'acétate anhydre, avec un contrôle minutieux des conditions de réaction pour optimiser le rendement et minimiser les sous-produits. La réaction est conduite dans un système homogène pour améliorer la sécurité et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate d'oxazépam peut subir diverses réactions chimiques, notamment :

Oxydation : L'acétate d'oxazépam peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent convertir l'acétate d'oxazépam en oxazépam.

Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium peuvent faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Divers métabolites oxydés.

Réduction : Oxazépam.

Substitution : Dérivés avec différents groupes fonctionnels remplaçant l'acétate.

Applications de la recherche scientifique

L'acétate d'oxazépam a plusieurs applications dans la recherche scientifique :

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme standard dans les processus de contrôle qualité.

Mécanisme d'action

L'acétate d'oxazépam exerce ses effets en potentialisant l'action de l'acide gamma-aminobutyrique (GABA) sur les récepteurs GABA (A). Ces récepteurs font partie du principal système neurotransmetteur inhibiteur du cerveau. Lorsque le GABA se lie à ces récepteurs, il provoque un changement conformationnel qui permet aux ions chlorure de passer, conduisant à des potentiels postsynaptiques inhibiteurs. Cette action entraîne les effets calmants associés aux benzodiazépines .

Applications De Recherche Scientifique

Chemical Properties and Pharmacodynamics

Oxazepam acetate is a short-to-intermediate-acting benzodiazepine. It operates by enhancing the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This mechanism leads to increased sedation, anxiolysis, and muscle relaxation .

Chemical Structure:

- Molecular Formula: C₁₇H₁₃ClN₂O₃

- CAS Number: 102697

Medical Applications

-

Anxiety Disorders:

- This compound is indicated for managing anxiety disorders and providing short-term relief from anxiety symptoms associated with everyday stress. It is particularly effective in older patients due to its favorable pharmacokinetic profile, which includes a shorter elimination half-life compared to other benzodiazepines .

- Alcohol Withdrawal Syndrome:

- Insomnia Treatment:

- Off-label Uses:

Case Study 1: Efficacy in Anxiety Management

A clinical trial involving elderly patients demonstrated that this compound significantly reduced anxiety levels compared to placebo. Patients reported improvements in sleep quality and overall well-being after four weeks of treatment .

Case Study 2: Alcohol Withdrawal

In a cohort study of patients undergoing alcohol detoxification, those treated with this compound showed a marked reduction in withdrawal symptoms compared to those receiving standard care without benzodiazepines. The study highlighted the drug's role in stabilizing patients during the acute phase of withdrawal .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can produce side effects common to benzodiazepines, such as dizziness, drowsiness, and memory impairment. There are also risks related to tolerance, dependence, and withdrawal symptoms upon discontinuation . Special precautions are advised for geriatric populations and individuals with a history of substance abuse.

Mécanisme D'action

Oxazepam acetate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) on GABA (A) receptors. These receptors are part of the main inhibitory neurotransmitter system in the brain. When GABA binds to these receptors, it causes a conformational change that allows chloride ions to pass through, leading to inhibitory postsynaptic potentials. This action results in the calming effects associated with benzodiazepines .

Comparaison Avec Des Composés Similaires

Composés similaires

Oxazépam : Le composé parent, utilisé à des fins thérapeutiques similaires.

Diazépam : Une autre benzodiazépine avec une durée d'action plus longue.

Lorazépam : Structure similaire mais avec des propriétés pharmacocinétiques différentes

Unicité

L'acétate d'oxazépam est unique en raison de l'ajout du groupe acétate, qui peut modifier son profil pharmacocinétique et potentiellement ses applications thérapeutiques. Cette modification peut entraîner des différences d'absorption, de distribution, de métabolisme et d'excrétion par rapport à son composé parent, l'oxazépam .

Activité Biologique

Oxazepam acetate is a derivative of oxazepam, a well-known benzodiazepine primarily used for its anxiolytic properties. The biological activity of this compound can be understood through its pharmacological effects, metabolic pathways, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview.

GABA Receptor Modulation

this compound functions as a positive allosteric modulator of the GABA receptor. By binding to the interface between the alpha and gamma subunits of the receptor, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism results in significant anxiolytic, sedative, and muscle relaxant effects .

Pharmacokinetics

Upon oral administration, this compound reaches peak plasma concentrations approximately three hours post-dose, with an average elimination half-life of about 8.2 hours . The drug is primarily metabolized via glucuronidation in the liver, producing inactive metabolites that are excreted renally . Notably, oxazepam does not undergo significant cytochrome P450 metabolism, making it a safer option for patients with hepatic impairment .

Biological Activity and Effects

Anxiolytic and Sedative Properties

this compound is effective in managing anxiety disorders and alcohol withdrawal symptoms. Clinical studies have demonstrated its efficacy in reducing anxiety levels in patients with generalized anxiety disorder (GAD) and panic disorders . Its sedative effects are beneficial for treating insomnia and facilitating sleep induction.

Effects on Neurotransmission

Research indicates that this compound may influence neurotransmitter systems beyond GABA, including dopaminergic pathways. For instance, it has been shown to modulate dopamine levels in specific brain regions, potentially affecting mood regulation and anxiety responses .

Case Studies and Research Findings

- Clinical Efficacy : A study involving 50 patients with GAD reported significant reductions in anxiety scores after treatment with this compound over a 12-week period. The study highlighted improvements in sleep quality and overall well-being without notable side effects .

- Metabolic Pathways : A comparative analysis of this compound hydrolysis by esterases revealed enantioselective hydrolysis rates that differ significantly between human liver microsomes and rat brain fractions. This research underscores the importance of understanding species-specific metabolic pathways when evaluating pharmacokinetics .

- Toxicological Studies : Long-term exposure studies in rodents have indicated that high doses of oxazepam can lead to hepatotoxicity, characterized by an increased incidence of liver tumors. These findings necessitate caution in prescribing this compound at elevated doses or for prolonged periods .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHClNO |

| Average Half-Life | 8.2 hours |

| Peak Plasma Concentration | 450 mg/mL |

| Metabolism | Glucuronidation |

| Protein Binding | ~89% (mainly to albumin) |

Propriétés

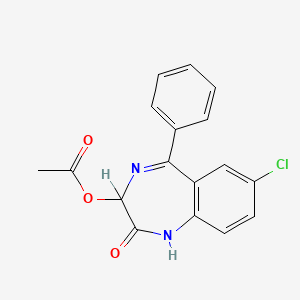

IUPAC Name |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRWUTOZBRWYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939582 | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-74-4 | |

| Record name | (±)-Oxazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazepam acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611V4315UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.